

# Ethyl 1H-imidazole-4-carboxylate chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 1H-imidazole-4-carboxylate*

Cat. No.: B046758

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 1H-imidazole-4-carboxylate**

## Introduction

**Ethyl 1H-imidazole-4-carboxylate** is a heterocyclic organic compound featuring an imidazole core, a five-membered aromatic ring with two nitrogen atoms. The imidazole ring system is a crucial component in many biologically active molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals.<sup>[1][2]</sup> Referred to as a "biocatalyst" and "bioligand," the imidazole moiety is known for its proton-donating and -accepting properties.<sup>[1]</sup> Consequently, **Ethyl 1H-imidazole-4-carboxylate** serves as a vital building block and intermediate in the synthesis of a wide array of compounds, particularly in the field of medicinal chemistry and drug development.<sup>[3][4]</sup> Its derivatives have been investigated for various therapeutic applications, including as anti-tuberculosis agents, anticancer compounds, and antihypertensives like Olmesartan.<sup>[5][6][7]</sup>

## Chemical Structure and Identifiers

The structural identity of **Ethyl 1H-imidazole-4-carboxylate** is defined by several key descriptors and registry numbers that ensure its unambiguous identification in chemical databases and literature.

| Identifier Type   | Value                                                       | Reference      |
|-------------------|-------------------------------------------------------------|----------------|
| IUPAC Name        | ethyl 1H-imidazole-4-carboxylate                            | [8]            |
| CAS Number        | 23785-21-9                                                  | [8][9][10][11] |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | [8][9][10][12] |
| SMILES String     | O=C(OCC)C1=CNC=N1                                           |                |
| InChI             | 1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)   | [8]            |
| InChI Key         | KLWYPRNPRNPORS-UHFFFAOYSA-N                                 | [8]            |

## Physicochemical Properties

The physical and chemical properties of **Ethyl 1H-imidazole-4-carboxylate** are fundamental to its handling, storage, and application in chemical synthesis. It typically appears as a white crystalline powder.[9]

| Property         | Value                                                                  | Reference |
|------------------|------------------------------------------------------------------------|-----------|
| Molecular Weight | 140.14 g/mol                                                           | [8][9]    |
| Melting Point    | 160-162 °C                                                             | [9][12]   |
| Boiling Point    | 319.5 ± 15.0 °C (Predicted at 760 mmHg)                                | [9][12]   |
| Density          | 1.214 ± 0.06 g/cm <sup>3</sup> (Predicted)                             | [9][12]   |
| Solubility       | Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water. | [9][12]   |
| Vapor Pressure   | 0.00723 mmHg at 25°C                                                   | [9]       |
| Refractive Index | 1.521                                                                  | [9]       |

## Synthesis and Experimental Protocols

A common synthetic route to **Ethyl 1H-imidazole-4-carboxylate** involves a multi-step process starting from simple precursors like glycine.<sup>[1]</sup> This pathway highlights fundamental organic reactions, including acylation, esterification, condensation, and oxidative desulfurization.

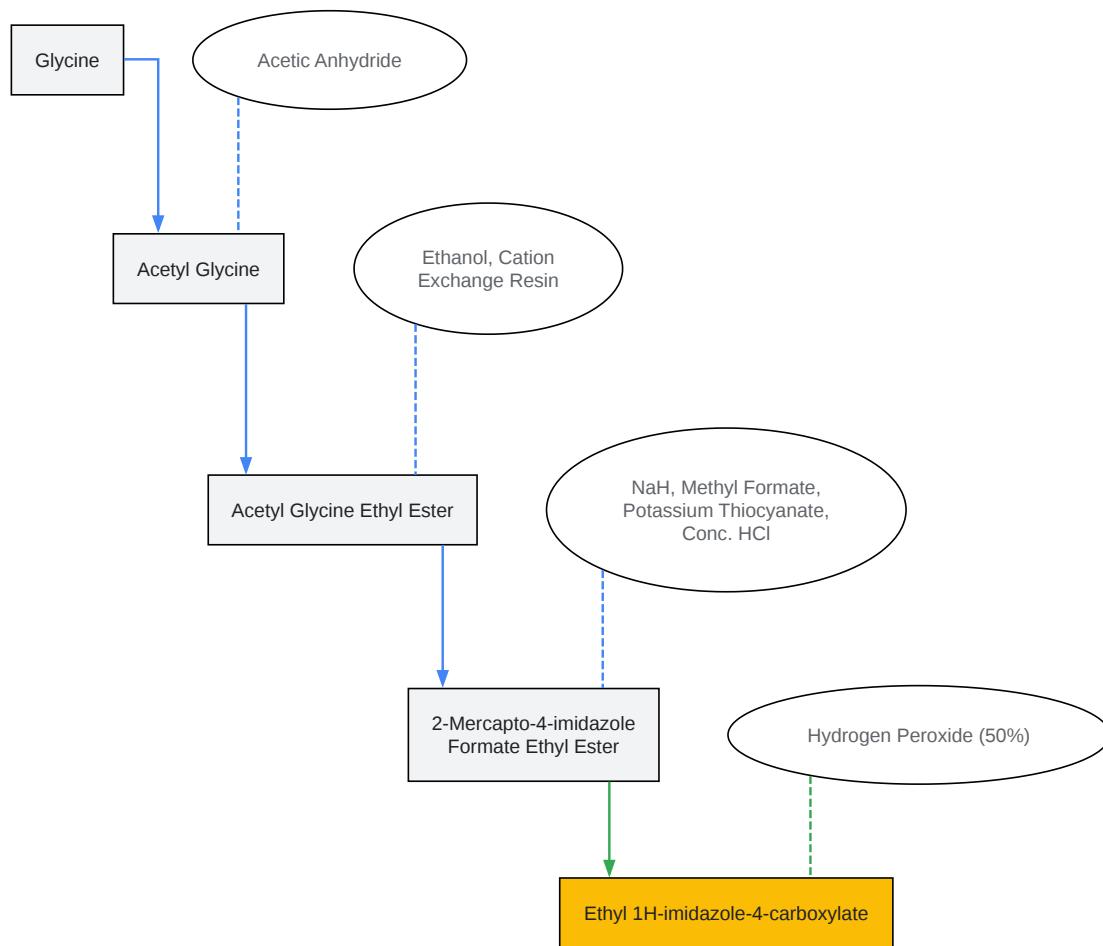

[Click to download full resolution via product page](#)

Figure 1. Synthetic workflow for **Ethyl 1H-imidazole-4-carboxylate**.

## Detailed Synthesis Protocol

The following protocol is a detailed four-step synthesis adapted from established literature.[\[1\]](#)

### Step 1: Synthesis of Acetyl Glycine

- Dissolve 22.5g (0.30 mol) of glycine in 96 mL of water in a suitable reaction vessel.[\[1\]](#)
- While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches.[\[1\]](#)
- Continue stirring the reaction mixture at 20°C for 2 hours after the addition is complete.[\[1\]](#)
- Freeze the mixture overnight to facilitate crystallization.[\[1\]](#)
- Collect the white solid by filtration, wash the filter cake with a small amount of ice water, and dry to yield acetyl glycine.[\[1\]](#)

### Step 2: Synthesis of Acetyl Glycine Ethyl Ester

- To a 250 mL round-bottom flask, add 11.7g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin.[\[1\]](#)
- Stir the mixture vigorously and heat to reflux for 3 hours.[\[1\]](#)
- After cooling to room temperature, filter to recover the resin.[\[1\]](#)
- Concentrate the filtrate under reduced pressure to remove the solvent and precipitate the solid product, acetyl glycine ethyl ester.[\[1\]](#)

### Step 3: Synthesis of 2-Mercapto-4-imidazole Formate Ethyl Ester

- In a 100 mL three-necked flask protected with N<sub>2</sub>, add 2.6g of NaH (60% dispersion, 0.065 mol) and 15 mL of toluene.[\[1\]](#)
- Slowly add 15 mL of methyl formate while maintaining the temperature between 15-19°C.[\[1\]](#)
- Cool the resulting slurry to 0°C in an ice bath and slowly add a solution of 8.7g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.[\[1\]](#)

- Allow the mixture to warm to room temperature and stand overnight to form a viscous condensate.[1]
- Dissolve the condensate in ice water, add 6.8g (0.07 mol) of potassium thiocyanate, and slowly add 13.5g of concentrated hydrochloric acid at 0°C.[1]
- Heat the mixture to 55-60°C for 4 hours, then cool and freeze overnight to precipitate the crude product.[1]
- Recrystallize from ethanol to obtain the purified light yellow solid.[1]

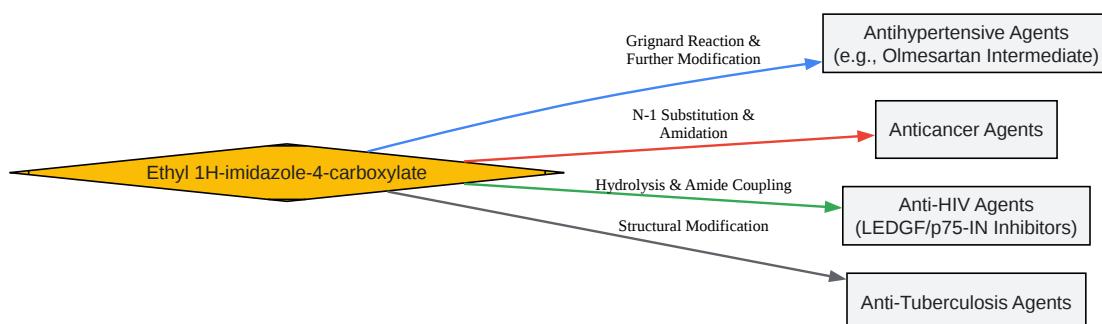
#### Step 4: Synthesis of **Ethyl 1H-imidazole-4-carboxylate**

- Dissolve 0.5g (0.003 mol) of the 2-mercapto intermediate in 2.5g (0.035 mol) of 50% hydrogen peroxide at 15°C.[1]
- Heat the solution to 55-60°C and maintain for 2 hours.[1]
- Cool to room temperature and neutralize to a pH of 7 with a saturated sodium carbonate solution to precipitate white crystals.[1]
- Freeze the mixture overnight, filter, and dry the crude product.[1]
- Recrystallize with water to obtain the pure white solid of **Ethyl 1H-imidazole-4-carboxylate**. [1]

## Spectroscopic Analysis

Characterization of **Ethyl 1H-imidazole-4-carboxylate** is routinely performed using a suite of spectroscopic techniques to confirm its structure and purity.[13]

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The <sup>1</sup>H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group), a singlet for the imidazole ring proton, and potentially broad signals for the N-H protons of the imidazole ring.[13]
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum will display unique signals for each carbon atom, including the ester carbonyl carbon, the two carbons of


the ethyl group, and the carbons within the imidazole ring.[13]

- FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum provides confirmation of functional groups. Characteristic absorption bands would be observed for the N-H stretching of the imidazole ring, the C=O stretching of the ethyl ester, and various C-N and C-C stretching vibrations from the imidazole core.[13]
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition ( $C_6H_8N_2O_2$ ).[13] The fragmentation pattern can also provide additional structural information.

## Reactivity and Biological Significance

**Ethyl 1H-imidazole-4-carboxylate** is a versatile intermediate due to the reactivity of its functional groups. The ester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium carbonate solution) to yield 1H-imidazole-4-carboxylic acid, another important synthetic precursor.[14][15][16]

Its primary significance lies in its role as a key building block for synthesizing more complex molecules with potential therapeutic applications.[3]



[Click to download full resolution via product page](#)

Figure 2. Role of **Ethyl 1H-imidazole-4-carboxylate** in drug development.

- **Antihypertensive Drugs:** It is a key intermediate in the synthesis of Olmesartan, a nonpeptide angiotensin II receptor antagonist used to treat high blood pressure.[5]
- **Anticancer Research:** Derivatives, such as N-1 substituted 5-amino-imidazole-4-carboxylates, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[6] Some derivatives have been shown to inhibit tumor cell colony formation, induce apoptosis, and reduce mitochondrial membrane potential in cancer cells.[6]
- **Anti-HIV Research:** The corresponding carboxylic acid and carbohydrazide derivatives have been designed as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase, a key process in viral replication.[17]
- **Anti-Tuberculosis Agents:** The compound itself is considered part of a class of ring-substituted-1H-imidazole-4-carboxylic acid derivatives that have shown potential as anti-tuberculosis agents.[3][7]

## Conclusion

**Ethyl 1H-imidazole-4-carboxylate** is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, established synthetic routes, and versatile reactivity make it an invaluable scaffold in medicinal chemistry. Its role as a key intermediate in the development of drugs targeting a range of diseases, from hypertension to cancer and infectious diseases, underscores its importance in modern drug discovery and development. This guide provides a foundational overview of its chemical structure, properties, synthesis, and applications, serving as a comprehensive resource for researchers in the field.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-ethyl-1H-imidazole-4-carboxylic acid | 71925-07-0 | Benchchem [benchchem.com]
- 4. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl imidazole-4-carboxylate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. buy Ethyl 1H-Imidazole-4-Carboxylate,Ethyl 1H-Imidazole-4-Carboxylate suppliers,manufacturers,factories [hisunnychem.com]
- 11. chemscene.com [chemscene.com]
- 12. Ethyl imidazole-4-carboxylate | CAS#:23785-21-9 | Chemsoc [chemsoc.com]
- 13. nbinfo.com [nbinfo.com]
- 14. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 16. CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 17. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 1H-imidazole-4-carboxylate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046758#ethyl-1h-imidazole-4-carboxylate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b046758#ethyl-1h-imidazole-4-carboxylate-chemical-properties-and-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)